4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide is an intricate compound with potential implications in medicinal chemistry and biochemical research. The detailed structure features multiple functional groups, enhancing its ability to participate in diverse chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The compound is synthesized through a multi-step process, typically beginning with the formation of the isoquinoline and benzo[d]thiazole derivatives. Reacting these intermediates under appropriate conditions, often involving sulfonylation and hydrazide formation, yields the final product. The process requires meticulous control of reaction parameters such as temperature, solvent choice, and pH.
Industrial Production Methods:
While industrial production specifics may vary, they usually involve large-scale batch reactors designed for precise control and high yields. Key to the industrial synthesis is the optimization of reaction steps to ensure cost-effectiveness and scalability, often with the aid of advanced catalytic methods.
Chemical Reactions Analysis
Types of Reactions:
The compound can undergo various reactions, including:
Oxidation: : Leading to modifications on the aromatic rings or side chains.
Reduction: : Affecting the hydrazide moiety and other reducible groups.
Substitution: : Primarily on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Typical reagents include strong oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. Conditions vary from acidic to basic, depending on the specific transformation targeted.
Major Products:
Scientific Research Applications
Chemistry:
Used in designing novel synthetic pathways and exploring reaction mechanisms due to its versatile reactivity.
Biology:
Medicine:
Investigated for its pharmacological properties, including potential therapeutic effects and as a lead compound for drug development.
Industry:
May serve as an intermediate in the synthesis of complex organic molecules and fine chemicals.
Mechanism of Action
The compound exerts effects primarily through interactions with molecular targets such as enzymes or receptors. By binding to these targets, it can modulate biochemical pathways, exhibiting effects ranging from inhibition to activation. The exact mechanism involves specific interactions at the molecular level, often studied through computational and experimental methods.
Comparison with Similar Compounds
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(2-methylphenyl)benzohydrazide: : Similar in structure but with different functional groups, leading to unique reactivity.
4-((2,3-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxybenzo[d]thiazol-2-yl)benzohydrazide: : Similar isoquinoline and benzo[d]thiazole frameworks but variations in substituents.
Uniqueness:
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzohydrazide is unique due to the specific placement and nature of its functional groups, granting it distinct chemical properties and reactivity patterns that make it particularly valuable for certain applications in scientific research.
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Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4S2/c1-16-7-12-21(33-2)22-23(16)34-25(26-22)28-27-24(30)18-8-10-20(11-9-18)35(31,32)29-14-13-17-5-3-4-6-19(17)15-29/h3-12H,13-15H2,1-2H3,(H,26,28)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZWSHCOGJZPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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